molecular formula C10H12N4OS B2404620 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 893727-09-8

4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2404620
M. Wt: 236.29
InChI Key: JZCWAOWIAKOXNR-UHFFFAOYSA-N
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Description

“4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound that belongs to the class of 1,2,4-triazoles. 1,2,4-triazoles are a type of heterocyclic compounds that contain a triazole ring, a five-membered ring with three nitrogen atoms and two carbon atoms. The “4-amino” and “3-thiol” parts suggest the presence of an amino group (-NH2) and a thiol group (-SH) on the triazole ring. The “(3-ethoxyphenyl)” part indicates a phenyl ring (a six-membered ring of carbon atoms, also known as a benzene ring) with an ethoxy group (-OCH2CH3) attached to it.



Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an appropriate organic azide with an organohalide or a similar compound. The exact method would depend on the specific substituents on the triazole ring.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, with the amino and thiol groups attached to it, and the phenyl ring with the ethoxy group. The exact arrangement of these groups would depend on the specific synthetic method used.



Chemical Reactions Analysis

As a 1,2,4-triazole derivative, this compound could potentially undergo a variety of chemical reactions. The amino and thiol groups are both nucleophilic and could react with electrophiles. The phenyl ring could undergo electrophilic aromatic substitution reactions, and the ethoxy group could be cleaved to yield ethanol and a phenol derivative.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, 1,2,4-triazole derivatives are solid at room temperature and are soluble in common organic solvents. They are generally stable under normal conditions but can decompose if heated.


Scientific Research Applications

Synthesis and Structural Studies

  • Novel Schiff bases derived from 3-(2-ethoxyphenyl)-4-amino-5-mercapto-4H-1,2,4-triazole were synthesized, showcasing the compound's use in forming heterocyclic compounds with potential biological activities, confirmed via X-ray crystallography (Zhou et al., 2007).
  • Research on the synthesis of 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazoles-3-thiols, derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol, emphasized its broad spectrum of biological activity, low toxicity, and potential in searching for biologically active substances (Aksyonova-Seliuk et al., 2018).

Biological Activities

  • Synthesis and analysis of novel triazolothiadiazines and Schiff bases derived from 1,2,4-triazole, including variations like 3-(4-ethoxyphenyl)-6-aryl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, demonstrated inhibitory effects on the growth of wheat and radish radicles, indicating potential plant-growth regulating properties (Zhou et al., 2007).
  • A study on the antimicrobial activities of novel 1,2,4-triazole derivatives, synthesized from reactions of ester ethoxycarbonylhydrazones with primary amines, found good to moderate activities against test microorganisms, signifying its potential in antimicrobial treatment strategies (Bektaş et al., 2007).

Synthesis of Derivatives and Structural Analysis

  • The creation of novel 1,2,4-triazoles from isonicotinic acid hydrazide, resulting in compounds like 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, highlighted the potential for chemical modifications and introduction of pharmacophore groups, as well as the evaluation of their antimicrobial activity (Bayrak et al., 2009).

Heterocyclic Chemistry and Potential Applications

  • Research into 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its reactivity with aldehydes for creating 4-(ethyl, aryl)idenamino derivatives, and its potential biological activity, reflects the importance of heterocyclic compounds in the development of new pharmacologically active substances (Zozulynets et al., 2021).

Safety And Hazards

Like all chemicals, this compound should be handled with care. It should be kept away from heat and open flames, and protective clothing should be worn when handling it. If ingested or inhaled, it could be harmful or even fatal.


Future Directions

The future research directions for this compound could include further studies on its synthesis and characterization, investigation of its potential biological activities, and development of its applications in various fields.


Please note that this is a general analysis based on the typical properties and behaviors of 1,2,4-triazole derivatives and phenyl compounds. The specific properties and behaviors of “4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol” could vary. For more accurate information, specific studies on this compound would be needed.


properties

IUPAC Name

4-amino-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-2-15-8-5-3-4-7(6-8)9-12-13-10(16)14(9)11/h3-6H,2,11H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCWAOWIAKOXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

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